molecular formula C15H22O3 B1403382 Tert-butyl 2-(4-propylphenoxy)acetate CAS No. 1401223-55-9

Tert-butyl 2-(4-propylphenoxy)acetate

Cat. No. B1403382
M. Wt: 250.33 g/mol
InChI Key: ITLUVVFRGOAMLU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-propylphenoxy)acetate, also known as TBPPA, is a chemical compound that belongs to the family of phenoxyacetic acid esters. It has a molecular formula of C15H22O3 and a molecular weight of 250.33 g/mol .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl acetate, has been achieved through various methods. One such method involves the reaction of acetic acid with isobutene . Another approach involves the additive reaction of acetic acid with isobutene, catalyzed by sulfuric acid .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(4-propylphenoxy)acetate consists of a tert-butyl group, a propyl group, and a phenoxy group . The tert-butyl group is known for its versatility in chemical transformations .


Physical And Chemical Properties Analysis

Tert-butyl 2-(4-propylphenoxy)acetate is a colorless liquid . It is insoluble in water and highly flammable . The compound has a fruity odor and a density of 0.8593 g/cm^3 .

Scientific Research Applications

Oxidation and Antioxidant Properties

  • Oxidation Mechanisms and Products : A study by Shimizu et al. (1990) explored the oxidation of 2,6-di-tert-butyl-4-methylphenol, demonstrating the formation of various oxidation products and suggesting potential oxidative pathways that similar compounds might undergo (Shimizu et al., 1990).

  • Antioxidant Activities in Different Media : Barclay et al. (1999) investigated the antioxidant activities of phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol, in various solvents, shedding light on the impact of the medium on antioxidant efficacy and potential applications of similar antioxidants in diverse chemical environments (Barclay et al., 1999).

Analytical and Environmental Applications

  • Determination in Lubricant Oils : Del Nogal Sánchez et al. (2010) developed a sensitive method for determining antioxidants, including 2,6-di-tert-butylphenol, in new and used lubricant oils, highlighting the importance of such compounds in industrial applications and the necessity of analytical methods for their detection (Del Nogal Sánchez et al., 2010).

Catalysis and Synthesis

  • Alkylation Reaction Catalysis : Zhang et al. (2022) discussed the use of a catalyst for the alkylation reaction of phenol and tert-butyl alcohol, indicating the role that similar tert-butyl compounds might play in synthetic chemistry and organic synthesis (Zhang et al., 2022).

Safety And Hazards

Tert-butyl 2-(4-propylphenoxy)acetate is highly flammable and produces irritating vapors . It may cause skin irritation and may be harmful if swallowed or in contact with skin . It is recommended to avoid breathing its mist, gas, or vapors and to wear protective gloves and eye protection when handling it .

properties

IUPAC Name

tert-butyl 2-(4-propylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-5-6-12-7-9-13(10-8-12)17-11-14(16)18-15(2,3)4/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLUVVFRGOAMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-propylphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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